BTK Biochemical Potency: Target Compound vs. In-Class Morpholinobutynyl Urea Analogs
In the biochemical BTK assay described in US20240083900, Example 99 (the target compound) exhibits an IC50 of 1 nM [1]. This potency is identical to many other examples within the same patent, including Example 16 (IC50 = 1 nM) [2], Example 66 (IC50 < 1 nM) [3], and Example 101 (IC50 = 1 nM) [4]. While the assay context is consistent (human full-length BTK, in vitro enzyme assay), the lack of resolution at the sub-nanomolar level prevents potency-based differentiation among these examples.
| Evidence Dimension | BTK biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 99) |
| Comparator Or Baseline | Example 16, IC50 = 1 nM; Example 66, IC50 < 1 nM; Example 101, IC50 = 1 nM; Example 79, IC50 = 1.20 nM |
| Quantified Difference | No quantifiable difference; all examples fall within 1–1.2 nM range |
| Conditions | Human full-length wild-type BTK (M1 to S659), in vitro biochemical enzyme assay in 384-well format |
Why This Matters
For procurement decisions, BTK potency alone does not differentiate Example 99 from other patent examples; selection should rely on selectivity, ADME, or in vivo data where available.
- [1] BindingDB. BDBM658441: US20240083900, Example 99. IC50: 1 nM against human BTK. Accessed 2026. View Source
- [2] BindingDB. BDBM658416: US20240083900, Example 16. IC50: 1 nM against human BTK. Accessed 2026. View Source
- [3] BindingDB. BDBM658428: US20240083900, Example 66. IC50: <1 nM against human BTK. Accessed 2026. View Source
- [4] BindingDB. BDBM658442: US20240083900, Example 101. IC50: 1 nM against human BTK. Accessed 2026. View Source
